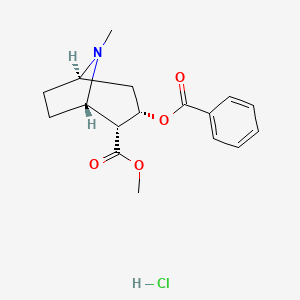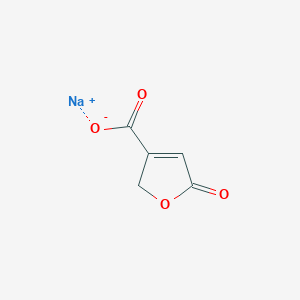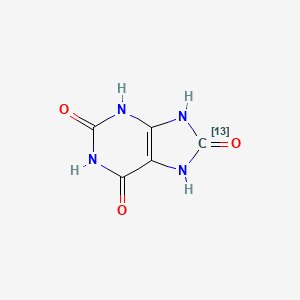
7,9-dihydro-3H-purine-2,6,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7,9-dihydro-3H-purine-2,6,8-trione can be synthesized through the oxidation of xanthine by the enzyme xanthine oxidase . The reaction conditions typically involve the presence of oxygen and water, resulting in the formation of uric acid and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound often involves the extraction from biological sources where it is naturally present. This includes the breakdown of dietary and endogenous purines in the body . The compound can also be synthesized chemically through controlled oxidation processes.
Analyse Des Réactions Chimiques
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to allantoin in species other than humans.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as xanthine oxidase for oxidation reactions.
Reducing agents: For reduction reactions under controlled conditions.
Substituting agents: For substitution reactions to form various derivatives.
Major Products
The major products formed from the reactions of this compound include allantoin (from oxidation) and various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
7,9-dihydro-3H-purine-2,6,8-trione has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trione involves its role as an antioxidant. It acts as a reducing agent, donating electrons to neutralize free radicals . This antioxidant property is crucial in protecting cells from oxidative damage. The compound’s molecular targets include various enzymes and pathways involved in oxidative stress response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthine: A precursor in the biosynthesis of uric acid, with a similar purine structure.
Allantoin: A product of uric acid oxidation, commonly found in non-primate mammals.
1,3-Dimethyluric acid: A derivative of uric acid with methyl groups at positions 1 and 3.
Uniqueness
7,9-dihydro-3H-purine-2,6,8-trione is unique due to its role as the final product of purine metabolism in humans and its significant antioxidant properties . Unlike its similar compounds, it is directly involved in the diagnosis and management of gout and other metabolic disorders .
Propriétés
Formule moléculaire |
C5H4N4O3 |
|---|---|
Poids moléculaire |
169.10 g/mol |
Nom IUPAC |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1 |
Clé InChI |
LEHOTFFKMJEONL-AZXPZELESA-N |
SMILES isomérique |
C12=C(NC(=O)NC1=O)N[13C](=O)N2 |
SMILES canonique |
C12=C(NC(=O)N1)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


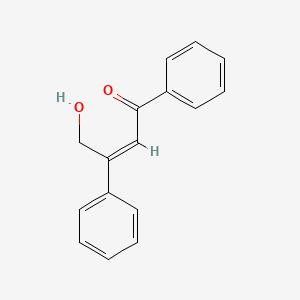
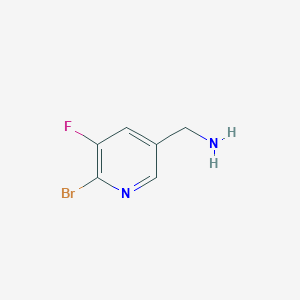
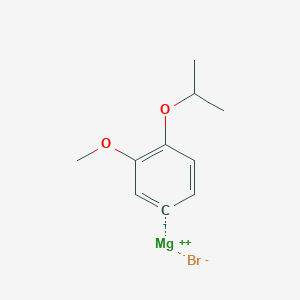
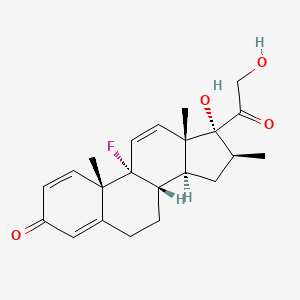
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)

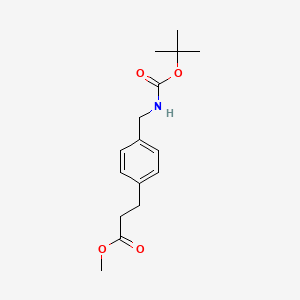

![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)
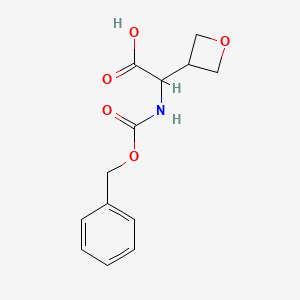
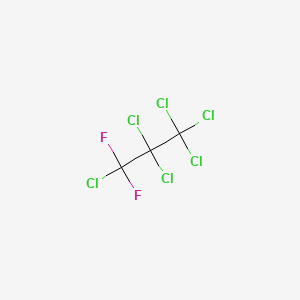
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
